molecular formula C8H16ClNO2 B1367100 3-(Piperidin-3-yl)propanoic acid hydrochloride CAS No. 71985-82-5

3-(Piperidin-3-yl)propanoic acid hydrochloride

Cat. No. B1367100
CAS RN: 71985-82-5
M. Wt: 193.67 g/mol
InChI Key: SKDLOWHMBJEXPF-UHFFFAOYSA-N
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Description

“3-(Piperidin-3-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 71985-82-5. It has a molecular weight of 193.67 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “3-(Piperidin-3-yl)propanoic acid hydrochloride” is 1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.67 . It is a powder and is stored at room temperature .

Scientific Research Applications

Bioactivity and Therapeutic Applications

  • Compounds with the piperidine moiety, including derivatives of 3-(Piperidin-3-yl)propanoic acid hydrochloride, have been studied for their cytotoxicity and carbonic anhydrase inhibitory activities. Some derivatives demonstrated effective cytotoxicity, particularly against human oral malignant cells, suggesting potential therapeutic applications in cancer treatment (Unluer et al., 2016).

Chemical Synthesis and Properties

  • Research has been conducted on the synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride derivatives and their interaction with other chemical compounds. For example, studies have shown its ability to form adducts with triphenyltin chloride, revealing insights into its chemical properties and potential applications in material science or chemical synthesis (Yan & Khoo, 2005).

Electochemical Applications

  • The electrochemical detection of DNA interactions with certain Mannich base derivatives, including those containing 3-(Piperidin-3-yl)propanoic acid hydrochloride, has been explored. These studies provide insights into potential applications in biochemistry and molecular biology, particularly in the context of DNA-targeted agents or drug candidates (Istanbullu et al., 2017).

Polymer Synthesis and Biomedical Applications

  • In the field of polymer chemistry, derivatives of 3-(Piperidin-3-yl)propanoic acid hydrochloride have been used in the synthesis of polymers like poly(β–amino esters), which can be potentially useful in biomedical applications such as gene delivery (Martino, Scandola, & Jiang, 2012).

Antimicrobial and Antifilovirus Activities

  • Some studies have focused on the antimicrobial activities of compounds derived from 3-(Piperidin-3-yl)propanoic acid hydrochloride, indicating its potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
  • Its derivatives have also been studied for antifilovirus activities, which is particularly relevant in the context of viral outbreaks and the development of new antiviral drugs (Rogachev et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-piperidin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDLOWHMBJEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-3-yl)propanoic acid hydrochloride

CAS RN

71985-82-5
Record name 3-(3-Piperidinyl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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